1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea
Brand Name: Vulcanchem
CAS No.: 1023488-62-1
VCID: VC5317755
InChI: InChI=1S/C25H24IN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30)
SMILES: COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)I)OC
Molecular Formula: C25H24IN3O3
Molecular Weight: 541.389

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea

CAS No.: 1023488-62-1

Cat. No.: VC5317755

Molecular Formula: C25H24IN3O3

Molecular Weight: 541.389

* For research use only. Not for human or veterinary use.

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea - 1023488-62-1

Specification

CAS No. 1023488-62-1
Molecular Formula C25H24IN3O3
Molecular Weight 541.389
IUPAC Name 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea
Standard InChI InChI=1S/C25H24IN3O3/c1-31-23-13-17-10-11-27-22(21(17)15-24(23)32-2)12-16-6-8-19(9-7-16)28-25(30)29-20-5-3-4-18(26)14-20/h3-9,13-15H,10-12H2,1-2H3,(H2,28,29,30)
Standard InChI Key YYKPSMPVKAJVIE-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)I)OC

Introduction

Chemical Identity and Structural Features

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea is a diarylurea derivative with the molecular formula C₂₅H₂₄IN₃O₃ and a molar mass of 541.389 g/mol . Its IUPAC name reflects the substitution pattern: the urea bridge connects a 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl group to a 3-iodophenyl group. Key structural attributes include:

  • Dihydroisoquinoline Core: The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety contributes to planar aromaticity and potential π-π stacking interactions, while the methoxy groups enhance solubility and modulate electronic properties .

  • Iodophenyl Substituent: The 3-iodophenyl group introduces steric bulk and polarizability, which may influence binding affinity in biological systems .

  • Urea Linkage: The urea functional group (-NH-C(=O)-NH-) serves as a hydrogen-bond donor/acceptor, a feature common in enzyme inhibitors and receptor ligands .

Table 1: Comparative Analysis of Diarylurea Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)Key SubstituentsPotential Applications
Target Compound (CAS 1023488-62-1)C₂₅H₂₄IN₃O₃541.393-Iodophenyl, dihydroisoquinolineAnticancer research
3-(3,4-Dichlorophenyl) AnalogueC₂₆H₂₅Cl₂N₃O₃498.403,4-DichlorophenylEnzyme inhibition
3-(3-Fluoro-4-methylphenyl) AnalogueC₂₆H₂₆FN₃O₃447.503-Fluoro-4-methylphenylNeurodegenerative studies

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydroisoquinoline Intermediate:

    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is synthesized via Pictet-Spengler cyclization, using dopamine derivatives and formaldehyde under acidic conditions .

    • Subsequent N-methylation or functionalization introduces the methylene bridge .

  • Urea Coupling:

    • The dihydroisoquinoline intermediate reacts with 4-aminophenyl methanol to form the 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline derivative .

    • This amine is then treated with 3-iodophenyl isocyanate in anhydrous dichloromethane or toluene, catalyzed by triethylamine, to yield the final urea product .

Industrial Considerations:

  • Scale-Up Challenges: The iodine substituent necessitates careful handling due to its light sensitivity and potential for oxidative degradation .

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures ≥97% purity .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons in the dihydroisoquinoline ring resonate at δ 6.6–7.2 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

    • The urea NH protons exhibit broad signals at δ 8.5–9.5 ppm .

  • ¹³C NMR:

    • The carbonyl carbon of the urea group is observed at δ 155–160 ppm .

    • Iodine’s electron-withdrawing effect deshields the adjacent aromatic carbons, shifting them to δ 125–135 ppm .

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS):

    • The molecular ion [M+H]⁺ is detected at m/z 542.394 (calculated: 542.389) .

    • Fragmentation patterns confirm the loss of the iodophenyl group (m/z 415.2) and the dihydroisoquinoline moiety (m/z 267.1) .

PropertyValueMethod of Prediction
LogP (Lipophilicity)3.2 ± 0.5SwissADME
Water Solubility0.01 mg/mL (25°C)ALOGPS
Plasma Protein Binding89%pkCSM
CYP3A4 InhibitionModeratePreADMET

Research Applications and Future Directions

Pharmaceutical Intermediate

  • The compound serves as a key intermediate in synthesizing targeted therapies, particularly iodinated radiopharmaceuticals for imaging and therapy .

Material Science

  • Its rigid aromatic structure makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs) .

Recommended Studies

  • In Vivo Toxicity: Assess acute and chronic toxicity in rodent models.

  • Structure-Activity Relationships (SAR): Synthesize analogs with halogens (Br, Cl) or methyl groups to optimize bioactivity .

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